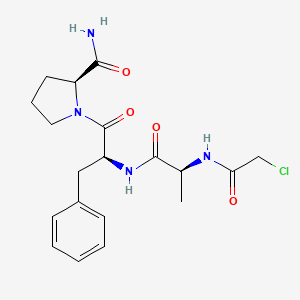
L-Prolinamide, N-(chloroacetyl)-L-alanyl-L-phenylalanyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Prolinamide, N-(chloroacetyl)-L-alanyl-L-phenylalanyl- is a complex organic compound that plays a significant role in various scientific and industrial applications. This compound is a derivative of L-proline, an amino acid, and is known for its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolinamide, N-(chloroacetyl)-L-alanyl-L-phenylalanyl- typically involves multiple steps. One common method starts with L-proline, which reacts with chloroacetyl chloride to form an intermediate amide. This intermediate is then further reacted with L-alanine and L-phenylalanine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves the use of advanced techniques to ensure high yield and purity. The process may include the use of solvents such as anhydrous tetrahydrofuran, 1,4-dioxane, and dichloromethane. The reaction conditions are carefully controlled to minimize impurities and optimize the yield .
Chemical Reactions Analysis
Types of Reactions
L-Prolinamide, N-(chloroacetyl)-L-alanyl-L-phenylalanyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into simpler amides or other derivatives.
Substitution: It can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce simpler amides .
Scientific Research Applications
L-Prolinamide, N-(chloroacetyl)-L-alanyl-L-phenylalanyl- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including aldol reactions.
Biology: This compound is studied for its potential role in enzyme inhibition and protein interactions.
Industry: It is utilized in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of L-Prolinamide, N-(chloroacetyl)-L-alanyl-L-phenylalanyl- involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. The pathways involved often include inhibition of key enzymes in metabolic processes, leading to therapeutic effects in medical applications .
Comparison with Similar Compounds
Similar Compounds
L-Prolinamide: A simpler derivative of L-proline, used in similar applications but with different reactivity.
D-phenylalanyl-N-(3-chlorobenzyl)-L-prolinamide: Another derivative with distinct pharmacological properties.
D-leucyl-N-(3-chlorobenzyl)-L-prolinamide: Known for its unique interactions with biological targets.
Uniqueness
L-Prolinamide, N-(chloroacetyl)-L-alanyl-L-phenylalanyl- stands out due to its specific combination of functional groups, which confer unique reactivity and applications. Its role in the synthesis of complex pharmaceuticals and its catalytic properties in organic reactions highlight its importance in both research and industry .
Properties
CAS No. |
81500-68-7 |
|---|---|
Molecular Formula |
C19H25ClN4O4 |
Molecular Weight |
408.9 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[(2-chloroacetyl)amino]propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H25ClN4O4/c1-12(22-16(25)11-20)18(27)23-14(10-13-6-3-2-4-7-13)19(28)24-9-5-8-15(24)17(21)26/h2-4,6-7,12,14-15H,5,8-11H2,1H3,(H2,21,26)(H,22,25)(H,23,27)/t12-,14-,15-/m0/s1 |
InChI Key |
MXTZEJWACBIJRW-QEJZJMRPSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N)NC(=O)CCl |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)N)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-(4-Methylphenyl)-2-{3-[(Z)-(4-methylphenyl)-ONN-azoxy]phenyl}diazene](/img/structure/B14413264.png)
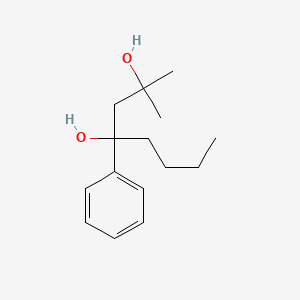

![tert-Butyl [(4S)-2-oxo-1,3-oxazolidin-4-yl]carbamate](/img/structure/B14413289.png)
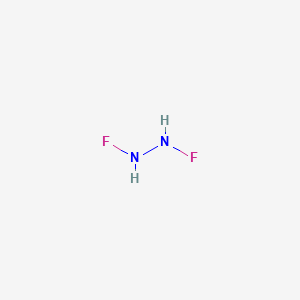
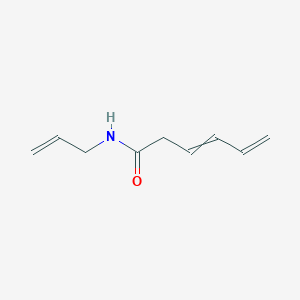
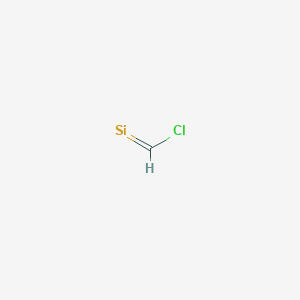
![N-{4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B14413305.png)
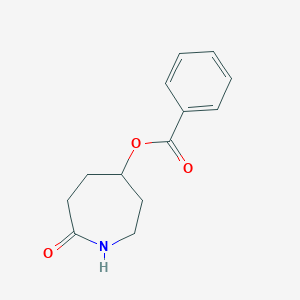
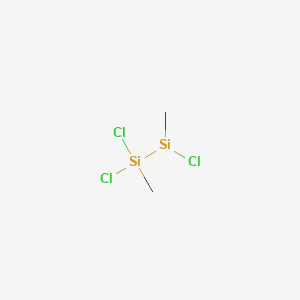
![({1-Carboxy-2-[(dicarboxymethyl)amino]ethyl}amino)propanedioic acid](/img/structure/B14413319.png)

![(NE)-N-[(1-hexylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide](/img/structure/B14413325.png)
![(4S)-4-[(Pyren-1-YL)methyl]-1,3-oxazolidine-2,5-dione](/img/structure/B14413332.png)
